Product packaging for 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one(Cat. No.:)

1-(2-Ethoxy-5-mercaptophenyl)propan-1-one

Cat. No.: B14049958
M. Wt: 210.29 g/mol
InChI Key: MVJSUGGPJATJHT-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-mercaptophenyl)propan-1-one is an organic compound with the CAS Number 1804168-94-2 and a molecular weight of 210.29 g/mol. It is characterized by the molecular formula C11H14O2S . This compound is supplied with a high purity level of not less than (NLT) 98% . As a small molecule featuring both ethoxy and mercapto (thiol) functional groups, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. The presence of the reactive thiol group makes it a candidate for developing molecules that interact with enzyme active sites, particularly serine hydrolases, which are key targets in inflammation and pain research . The product is intended for research and development purposes only and is not classified or tested for human consumption, veterinary use, or therapeutic applications. Analytical data, including 1H-NMR, is available to support research and quality verification .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2S B14049958 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-ethoxy-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-3-10(12)9-7-8(14)5-6-11(9)13-4-2/h5-7,14H,3-4H2,1-2H3

InChI Key

MVJSUGGPJATJHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)OCC

Origin of Product

United States

Synthetic Methodologies for 1 2 Ethoxy 5 Mercaptophenyl Propan 1 One and Its Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. youtube.com For 1-(2-ethoxy-5-mercaptophenyl)propan-1-one, the analysis involves several logical disconnections.

Strategies for Constructing the Propanone Core

The most apparent disconnection is at the bond between the carbonyl carbon and the phenyl ring. This C-C bond disconnection points towards a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. wikipedia.org This strategy suggests a reaction between a substituted phenoxythiophenol derivative and a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org

Another strategy involves the oxidation of a corresponding secondary alcohol, 1-(2-ethoxy-5-mercaptophenyl)propan-1-ol. This alcohol could be synthesized via the Grignard reaction between a substituted bromobenzene (B47551) derivative and propanal.

A third approach could be the functionalization of a pre-existing propiophenone (B1677668) scaffold. This would involve introducing the ethoxy and mercapto groups onto a propiophenone molecule, though this often presents challenges with regioselectivity.

Introduction of Ethoxy and Mercapto Substituents on the Phenyl Ring

The regiochemical placement of the ethoxy and mercapto groups at the 2 and 5 positions, respectively, is a critical consideration. The retrosynthetic analysis must consider the directing effects of these groups in electrophilic aromatic substitution reactions. An ethoxy group is an ortho-, para-director, while a mercapto group is also an ortho-, para-director.

One retrosynthetic pathway would start from a precursor that already contains the desired substitution pattern. For instance, 2-ethoxy-5-mercaptophenol could be a key intermediate. However, the synthesis of such a precursor would require a multi-step sequence.

A plausible route for the introduction of the mercapto group involves the reduction of a sulfonyl chloride or the Newman-Kwart rearrangement of a thiocarbamate. The ethoxy group can be introduced via Williamson ether synthesis on a corresponding phenol (B47542). doubtnut.com A general retrosynthetic approach for a thiol-containing molecule might involve its formation from an alcohol through an SN2 reaction with a sulfur nucleophile like thiourea (B124793). youtube.com

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a forward manner from readily available starting materials, guided by the insights from retrosynthetic analysis.

Catalytic C-H Activation and Oxygenation Routes for Aromatic Ketones

Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds. Rhodium- and iridium-catalyzed C-H activation of aromatic ketones can be employed to introduce various functional groups. acs.orgrsc.org In the context of synthesizing this compound, a C-H activation strategy could potentially be used to introduce the propanone group directly onto a pre-functionalized aromatic ring.

For instance, a directing group on the aromatic precursor could guide a transition metal catalyst to activate a specific C-H bond for subsequent acylation. researchgate.netresearchgate.net While this approach is highly attractive due to its atom economy, achieving the desired regioselectivity in the presence of both ethoxy and mercapto substituents can be challenging.

Friedel-Crafts Acylation Strategies with Functionalized Aromatic Precursors

Friedel-Crafts acylation remains a robust and widely used method for the synthesis of aryl ketones. masterorganicchemistry.com In a plausible synthesis of this compound, a key precursor would be 4-ethoxy-thiophenol or a protected version thereof. The Friedel-Crafts acylation of this precursor with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid like aluminum chloride would be expected to yield the desired product.

The directing effects of the ethoxy and mercapto groups are crucial here. The ethoxy group is a strongly activating ortho-, para-director, while the mercapto group is a moderately activating ortho-, para-director. In a 1-ethoxy-4-mercaptobenzene derivative, the acylation would likely occur at the positions ortho to the activating ethoxy group.

Table 1: Key Parameters in Friedel-Crafts Acylation

Parameter Description
Acylating Agent Propanoyl chloride, Propanoic anhydride
Lewis Acid Catalyst AlCl₃, FeCl₃, ZnCl₂
Solvent Dichloromethane, Carbon disulfide

| Temperature | Typically low to room temperature |

The reaction would need to be carefully controlled to avoid potential side reactions, such as polysubstitution or rearrangement.

Multi-component Reactions Incorporating Elemental Sulfur

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.gov A particularly relevant MCR for the synthesis of mercapto ketones is the zirconium chloride-catalyzed three-component reaction of an aryl aldehyde, a ketone, and a thiol. researchgate.net This methodology could be adapted to synthesize analogues of the target molecule.

Furthermore, MCRs incorporating elemental sulfur are gaining prominence for the synthesis of sulfur-containing compounds. chemistryforsustainability.org For example, a three-component reaction involving a ketone, elemental sulfur, and an amine can lead to the formation of thiophenes. allfordrugs.comrsc.org While not a direct route to the target molecule, these methods highlight the potential of elemental sulfur as a reactant in the one-pot synthesis of complex organosulfur compounds.

A hypothetical MCR for this compound could involve the reaction of an appropriately substituted precursor with a propanone equivalent and a sulfur source in a single pot. The development of such a reaction would represent a significant advancement in the synthesis of this class of compounds.

Indirect Synthetic Pathways via Precursors

Indirect pathways are fundamental in organic synthesis, allowing for the strategic construction of a target molecule by modifying a more readily available precursor. This approach is particularly valuable when direct functionalization is challenging due to issues of regioselectivity, functional group compatibility, or the lack of suitable starting materials. For a molecule like this compound, this involves synthesizing a phenylpropan-1-one core and then systematically adding the ethoxy and mercapto groups.

The introduction of a thiol (-SH) group, also known as a mercapto group, onto an aromatic ring is a key transformation in the synthesis of the target compound. Several reliable methods have been developed for this purpose.

One of the most common methods for preparing thiols is through the reduction of the corresponding disulfide (S-S) bond. libretexts.org This redox reaction cleaves the disulfide linkage to yield two thiol groups. libretexts.orgyoutube.com The disulfide precursor, in this case, a bis(4-acyl-3-ethoxyphenyl) disulfide, can be synthesized and then reduced in a final step to yield the target mercaptan.

A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. nih.gov Common laboratory and industrial reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : Often used in an aqueous base for the reduction of aromatic disulfides. google.com

Zinc metal in acetic acid : A classical method for disulfide reduction. google.com

Sodium bisulfite (NaHSO₃) : An inexpensive and industrially scalable reducing agent that can be used in an aqueous alcohol solution. google.com

Phosphines : Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective for quantitative and rapid disulfide reduction under mild conditions. nih.gov

Thiol exchange reagents : Compounds such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) are also widely used, particularly in biochemical applications. nih.gov

The general reaction is as follows: R-S-S-R + [Reducing Agent] → 2 R-SH

Table 1: Comparison of Reducing Agents for Disulfide Cleavage
Reducing AgentTypical ConditionsAdvantagesConsiderationsReference
Sodium Bisulfite (NaHSO₃)Aqueous base and lower alcohol solutionInexpensive, suitable for industrial scaleReaction conditions may need optimization google.com
Zinc (Zn) MetalAcetic acid solventEffective classical methodPotential for metal contamination and waste google.com
Sodium Borohydride (NaBH₄)Aqueous baseCommon laboratory reagentPotential for hydrogen gas evolution google.com
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous solutionsSpecific, rapid, and quantitativeHigher cost compared to inorganic reagents nih.gov
Dithiothreitol (DTT)Aqueous buffersEffective under mild conditionsCan interfere with downstream thiol quantification nih.gov

The mercapto group can be introduced by a nucleophilic substitution reaction, typically an SN2 reaction, where a suitable leaving group on the aromatic precursor is displaced by a sulfur-containing nucleophile. libretexts.orgyoutube.com While direct substitution on an aryl halide is difficult, this method is more applicable if the leaving group is attached to a side chain or if the aromatic ring is activated.

For the synthesis of thiols, the hydrosulfide (B80085) anion (-SH) is a common nucleophile, often sourced from sodium hydrosulfide (NaSH). libretexts.orgyoutube.com Thiolate anions (RS⁻), which are conjugate bases of thiols, are also excellent nucleophiles for SN2 reactions. libretexts.org

The general scheme for preparing a thiol from an alkyl halide is: R-X + SH⁻ → R-SH + X⁻ (where X is a halide)

A potential side reaction is the further reaction of the newly formed thiol with another molecule of the alkyl halide to produce a sulfide (B99878) (R-S-R). libretexts.org To circumvent this, thiourea can be used as a sulfur nucleophile. The initial reaction forms an isothiouronium salt, which is then hydrolyzed to yield the desired thiol, minimizing the formation of sulfide byproducts. libretexts.org

The Michael addition, or 1,4-conjugate addition, is a powerful method for forming carbon-sulfur bonds. researchgate.netsrce.hr In this context, a thiophenol (a nucleophile or "Michael donor") attacks the β-carbon of an α,β-unsaturated ketone, such as a chalcone (B49325) ("Michael acceptor"). srce.hr This reaction is highly efficient for synthesizing β-sulfidocarbonyl compounds, which are analogues of the target molecule. srce.hr

For example, a substituted thiophenol can be reacted with a chalcone analogue bearing a 2-ethoxy group to construct the core structure of this compound analogues. The reaction can often proceed without a catalyst in suitable solvents, although various catalysts can be employed to improve yields and reaction times. srce.hringentaconnect.com

Table 2: Examples of Thia-Michael Addition Reactions
Michael Acceptor (Chalcone)Michael Donor (Thiol)Catalyst/ConditionsProduct TypeReference
1,3-Diphenyl-propenoneo-Amino thiophenolIndium trichlorideBenzothiazine derivative researchgate.net
Thiophene-containing chalcones4-ChlorothiophenolNot specified1-(Aryl)-3-(phenylmercapto)-1-(thienyl)-propanone lew.ro
α,β-Unsaturated ketonesVarious thiolsHClO₄–SiO₂ / Solvent-freeβ-Sulfidocarbonyl compound srce.hr
ChalconeThiophenolIonic liquids or conventional solvents / No catalystMichael adduct ingentaconnect.com
α,β-Unsaturated carbonylsVarious thiolsFerric chloride / Room temperatureMichael adduct srce.hr

The ethoxy (-OCH₂CH₃) group is an ether linkage to the aromatic ring. The Williamson ether synthesis is the most prominent and versatile method for its formation.

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and an alkoxide. wikipedia.org In the context of synthesizing this compound, this reaction would typically involve the O-alkylation of a corresponding phenol precursor, specifically a 1-(2-hydroxy-5-mercaptophenyl)propan-1-one derivative.

The reaction proceeds via an SN2 mechanism. wikipedia.org An alkoxide ion, in this case, a phenoxide generated by deprotonating the phenolic hydroxyl group with a strong base, acts as the nucleophile. masterorganicchemistry.com This nucleophile then attacks a primary alkyl halide, such as ethyl iodide or ethyl bromide, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.com

The general reaction is: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CH₃CH₂-X → Ar-O-CH₂CH₃ + X⁻ (where X = Cl, Br, I, or other leaving group)

For this SN2 reaction to be efficient, a primary alkyl halide is strongly preferred. masterorganicchemistry.compearson.com Secondary and tertiary alkyl halides are more likely to undergo elimination reactions in the presence of the strongly basic alkoxide, leading to the formation of alkenes instead of the desired ether. masterorganicchemistry.com

Table 3: Typical Reagents for Williamson Ether Synthesis
ComponentExamplesFunctionReference
Phenolic Precursor1-(2-Hydroxyphenyl)propan-1-one derivativeSource of the nucleophilic phenoxide francis-press.com
BaseSodium hydride (NaH), Potassium hydride (KH), Sodium hydroxide (B78521) (NaOH)Deprotonates the phenol to form the phenoxide masterorganicchemistry.comfrancis-press.com
Alkylating AgentEthyl iodide (C₂H₅I), Ethyl bromide (C₂H₅Br), Ethyl tosylateProvides the ethyl group (electrophile) wikipedia.orgmasterorganicchemistry.com
SolventEthanol, Dimethyl sulfoxide (B87167) (DMSO), Hexamethylphosphoric triamide (HMPA)Solvates reactants to facilitate the reaction masterorganicchemistry.comlibretexts.org

Incorporation of the Ethoxy Group

Direct Alkylation of Phenolic Intermediates

A plausible and widely utilized strategy for introducing the ethoxy group in this compound involves the direct alkylation of a corresponding phenolic intermediate. This reaction, a variant of the Williamson ether synthesis, is a cornerstone in organic synthesis for forming ethers from phenols. The process generally involves the deprotonation of the phenol's hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent (e.g., ethyl halide or ethyl sulfate).

In the context of synthesizing the target compound or its analogues, a key intermediate would be a hydroxymercaptophenyl propanone. The phenolic hydroxyl group is generally more acidic than the thiol group, allowing for selective deprotonation and subsequent alkylation under controlled conditions. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as C-alkylation or alkylation of the mercapto group. nih.gov

Recent advancements focus on improving the efficiency and environmental footprint of phenol alkylation. nih.gov The use of solid catalysts, such as cation-exchange resins or modified zeolites, can facilitate the reaction, often with improved selectivity for O-alkylation over C-alkylation. whiterose.ac.uksemanticscholar.org These solid catalysts offer advantages like easier separation from the reaction mixture and potential for recyclability. whiterose.ac.uk Mechanistic studies using density functional theory (DFT) have provided molecular-level insights into the reaction pathways, differentiating between neutral and ionic mechanisms that can favor O-alkylation or C-alkylation depending on the conditions. nih.gov

Table 1: Key Parameters in Direct Alkylation of Phenols
ParameterDescriptionExamplesRelevance to Synthesis
Alkylation Agent Provides the alkyl group.Ethyl bromide, Diethyl sulfateReactivity and leaving group ability are key.
Base Deprotonates the phenolic hydroxyl group.Sodium hydroxide, Potassium carbonateStrength of base influences selectivity.
Catalyst Facilitates the reaction, often improving selectivity.Phase-transfer catalysts, Solid acid catalysts (zeolites, alumina) whiterose.ac.ukCan enable milder conditions and improve ortho-selectivity. whiterose.ac.uk
Solvent Medium for the reaction.Protic or aprotic solventsInfluences solubility and reactivity of nucleophiles.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Mechanochemical Synthesis Techniques

Mechanochemistry, particularly ball-milling, has emerged as a powerful green tool for organic synthesis, often eliminating the need for bulk solvents. acs.orgacs.org This high-energy milling technique initiates chemical reactions through mechanical force. For the synthesis of organosulfur compounds, mechanochemical approaches can be more efficient and selective compared to traditional solution-based methods. acs.org This solvent-less strategy not only prevents pollution associated with solvent use and disposal but can also unlock unique reaction pathways that are difficult to achieve in solution. researchgate.net The development of metal- and solvent-free C-H chalcogenation reactions under ball-milling conditions highlights the potential of this technique for creating C-S bonds, a key step in the synthesis of mercaptophenyl derivatives. acs.org

Solvent-Free Reaction Conditions

Conducting reactions without a solvent is a primary goal of green chemistry. Solvent-free protocols reduce waste, simplify purification processes, and can lower energy costs associated with solvent removal. For the synthesis of mercaptophenol analogues, solvent-free methods have been successfully implemented. For instance, the synthesis of β-aryl-β-mercapto ketones has been achieved through a one-pot, three-component reaction of an aldehyde, a ketone, and a thiol under solvent-free conditions at room temperature, catalyzed by zirconium chloride. researchgate.net Similarly, processes for preparing mercaptomethylphenols have been developed that can be performed in the absence of a solvent, often under slight overpressure to facilitate the reaction. google.com These examples demonstrate the feasibility of eliminating organic solvents in key synthetic steps relevant to the target compound's structure.

Use of Aqueous Media in Catalytic Systems

While solvent-free conditions are ideal, replacing volatile organic solvents with water is another significant green alternative. Water is non-toxic, non-flammable, and inexpensive. The synthesis of thiol compounds in aqueous solutions is an active area of research. For example, the reaction between maleic anhydride and thiol groups to form succinated thiol compounds proceeds effectively in aqueous solutions, particularly at neutral pH. mdpi.com Furthermore, the electrosynthesis of catechol derivatives through a Michael addition reaction with pyrimidine-2-thiol (B7767146) has been described in aqueous solutions, offering a clean and efficient method for forming C-S bonds. researchgate.net These methodologies showcase the potential for using water as a reaction medium in the synthesis of complex organosulfur molecules.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org A reaction with 100% atom economy produces no waste byproducts. libretexts.org Designing synthetic routes that maximize atom economy is crucial for sustainable chemical manufacturing. primescholars.com

Reaction types such as addition reactions (e.g., Michael additions, Diels-Alder) and certain catalytic reactions (e.g., catalytic hydrogenation) are inherently high in atom economy because all or most of the reactant atoms are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org When designing a synthesis for this compound, prioritizing addition and catalytic steps over those that generate significant waste is a key green chemistry consideration. For example, a catalytic process for introducing the mercapto group would be preferable to a multi-step process involving protecting groups and generating significant salt waste.

Table 2: Comparison of Green Chemistry Approaches
ApproachPrimary AdvantageApplicability to Organosulfur SynthesisReference
Mechanochemistry Eliminates bulk solvents, potential for unique reactivity.Synthesis of organosulfur heterocycles and C-S bond formation. acs.orgacs.org acs.orgacs.orgresearchgate.net
Solvent-Free Reactions Reduces waste, simplifies work-up.One-pot synthesis of mercapto ketones and phenols. researchgate.netgoogle.com researchgate.netgoogle.comabo.fi
Aqueous Media Replaces hazardous organic solvents with water.Michael addition of thiols; electrosynthesis of sulfur-containing compounds. mdpi.comresearchgate.net mdpi.comresearchgate.net
High Atom Economy Minimizes waste at the molecular level.Prioritizing addition and catalytic reactions over substitution/elimination. jocpr.comwikipedia.org jocpr.comwikipedia.orgprimescholars.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of "1-(2-Ethoxy-5-mercaptophenyl)propan-1-one" provides detailed information about the chemical environment of each proton. The expected chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups.

The ethoxy group protons are expected to appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other, with their chemical shifts influenced by the electron-donating ethoxy group and the thiol group. The protons of the propanoyl group will also show a triplet for the terminal methyl group and a quartet for the methylene group adjacent to the carbonyl. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can be variable.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (Propanoyl)1.1 - 1.3Triplet7.0 - 8.0
CH₃ (Ethoxy)1.3 - 1.5Triplet6.5 - 7.5
CH₂ (Propanoyl)2.8 - 3.0Quartet7.0 - 8.0
S-H3.0 - 4.0Broad SingletN/A
O-CH₂4.0 - 4.2Quartet6.5 - 7.5
Aromatic H6.8 - 7.5MultipletN/A

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is characteristically found at a high chemical shift (downfield). The carbons of the aromatic ring will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The carbons of the ethoxy and propanoyl groups will be observed in the aliphatic region (upfield).

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (Propanoyl)8 - 12
CH₃ (Ethoxy)14 - 16
CH₂ (Propanoyl)35 - 40
O-CH₂63 - 67
Aromatic C110 - 160
C=O198 - 205

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the methyl and methylene protons of the ethoxy group, and similarly for the propanoyl group. It would also help in deciphering the coupling network of the aromatic protons. youtube.comyoutube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It would be used to definitively assign each carbon signal to its attached proton(s). For example, the quartet at around 4.1 ppm would correlate with the carbon signal of the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com This is crucial for establishing the connectivity between the different functional groups. For instance, HMBC would show a correlation between the methylene protons of the propanoyl group and the carbonyl carbon, as well as with the adjacent aromatic carbon. It would also confirm the attachment of the ethoxy group to the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

A strong absorption band in the IR spectrum is expected for the carbonyl (C=O) stretching vibration of the ketone group. The position of this band is sensitive to the electronic environment. For an aryl ketone, this band typically appears in the range of 1680-1700 cm⁻¹.

The thiol (S-H) group exhibits a weak stretching vibration in the IR spectrum, typically in the region of 2550-2600 cm⁻¹. This peak can sometimes be broad. The ether linkage (C-O-C) of the ethoxy group will show characteristic asymmetric and symmetric stretching vibrations. The strong asymmetric C-O-C stretch is expected to appear in the range of 1200-1260 cm⁻¹, while the symmetric stretch is often weaker and appears at a lower frequency.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
S-HStretch2550 - 2600Weak
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong
C=O (Ketone)Stretch1680 - 1700Strong
C=C (Aromatic)Stretch1450 - 1600Medium-Variable
C-O-C (Ether)Asymmetric Stretch1200 - 1260Strong

Analysis of Aromatic Ring Vibrations

Detailed experimental data concerning the analysis of aromatic ring vibrations for this compound are not extensively available in the cited public literature. However, a theoretical analysis suggests that the infrared (IR) spectrum would display characteristic bands corresponding to the substituted benzene (B151609) ring. Key vibrations would include C-H stretching, C-C in-ring stretching, and C-H out-of-plane bending.

The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the phenyl ring—with ethoxy, mercapto, and propanoyl groups—would influence the exact position and intensity of these peaks. Out-of-plane C-H bending vibrations, typically observed in the 900-675 cm⁻¹ range, would be indicative of the 1,2,4-trisubstitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is established as C₁₁H₁₄O₂S. The exact mass can be calculated by summing the precise masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation

Element Count Exact Mass (amu) Total Mass (amu)
Carbon (C) 11 12.00000 132.00000
Hydrogen (H) 14 1.00783 14.10962
Oxygen (O) 2 15.99491 31.98982
Sulfur (S) 1 31.97207 31.97207

| Total | | | 210.07151 |

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

While specific experimental fragmentation data for this compound is not available, a predictive analysis based on its structure can be outlined. In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z ≈ 210. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the ethyl group of the propanoyl moiety, resulting in a fragment ion at m/z 181, corresponding to [M - CH₂CH₃]⁺.

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of propene.

Cleavage of the Ether Bond: Fragmentation of the ethoxy group could occur, leading to the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂).

Cleavage adjacent to the Thiol Group: Fission of bonds near the sulfur atom could also contribute to the fragmentation pattern.

Table 2: Predicted Key Mass Spectrometry Fragments

m/z (predicted) Possible Fragment Ion
210 [C₁₁H₁₄O₂S]⁺ (Molecular Ion)
181 [M - C₂H₅]⁺
153 [M - C₂H₅ - CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and aromatic chromophores.

Electronic Transitions and Aromatic Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring, which acts as the primary chromophore. The presence of the carbonyl group (C=O), the ethoxy group (-OCH₂CH₃), and the mercapto group (-SH) as auxochromes will influence the position and intensity of the absorption bands.

The spectrum would likely exhibit bands corresponding to π → π* transitions of the aromatic system. The presence of lone pairs on the oxygen and sulfur atoms can also lead to n → π* transitions, although these are typically weaker. The conjugation of the carbonyl group with the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly affect the position of UV-Vis absorption maxima (λ_max), a phenomenon known as solvatochromism. The nature of the electronic transition determines the direction of the shift.

π → π transitions:* For these transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

n → π transitions:* For these transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, increasing the energy gap to the excited state.

A systematic study using a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound and to identify the nature of its electronic transitions.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzene
Propene

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unparalleled insight into its solid-state conformation, including intramolecular bond lengths, bond angles, and torsion angles.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. A successful crystallographic analysis would reveal the planarity of the phenyl ring, the orientation of the ethoxy and propanoyl substituents, and the conformation of the thiol group. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the thiol group (S-H···O=C) or van der Waals forces. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the expected results.

Table 1: Representative Crystallographic Data for a Thiophenol Derivative
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105°
Bond Length (C=O)~1.21 Å
Bond Length (S-H)~1.34 Å
Bond Angle (C-S-H)~96°
Intermolecular InteractionsHydrogen bonding, π-π stacking

Specialized Techniques for Sulfur Analysis

The presence of a mercapto (thiol) group necessitates the use of specialized analytical techniques capable of selectively detecting and characterizing sulfur.

Gas Chromatography coupled with Sulfur Chemiluminescence Detection (GC-SCD) or Flame Photometric Detection (GC-FPD)

Gas chromatography (GC) is a premier technique for separating volatile compounds. When coupled with a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), it becomes a powerful tool for the analysis of sulfur-containing molecules such as this compound. researchgate.net

In this setup, the compound is vaporized and passed through a chromatographic column, which separates it from other components in a mixture based on its boiling point and affinity for the column's stationary phase. Upon exiting the column, the SCD or FPD provides a highly selective and sensitive response to sulfur compounds, with minimal interference from co-eluting non-sulfur molecules. researchgate.net The SCD offers a linear and equimolar response to sulfur, making it highly effective for quantification. hpst.czgcms.cz This technique is crucial for determining the purity of the compound and for quantifying it in complex matrices like petroleum products or environmental samples. hpst.czacs.org

Table 2: Typical GC-SCD Operating Parameters
ParameterTypical Setting
ColumnHP-1 or similar non-polar capillary column
Injector Temperature250 °C
Oven ProgramInitial 50 °C, ramp to 280 °C at 10 °C/min
Carrier GasHelium or Hydrogen
SCD Burner Temperature~800 °C

X-ray Photoelectron Spectroscopy (XPS) for Sulfur Oxidation States and Chemical Environment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, critically, the chemical state of elements within the top few nanometers of a material's surface. wikipedia.org For this compound, XPS is invaluable for directly probing the chemical environment of the sulfur atom.

The analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. wikipedia.org The sulfur 2p (S 2p) region of the XPS spectrum would be of primary interest. For a thiol group (-SH), the S 2p₃/₂ peak is expected to appear at a binding energy of approximately 163.5 to 164 eV. acs.org If the compound were to bind to a metal surface (e.g., gold) to form a thiolate, this peak would shift to a lower binding energy of around 162 eV. acs.org Conversely, oxidation of the thiol group to higher oxidation states, such as sulfonate, would result in a shift to significantly higher binding energies (~169 eV). kombyonyx.com

Table 3: Expected XPS Binding Energies for this compound
Core LevelChemical StateExpected Binding Energy (eV)
S 2p₃/₂Thiol (R-SH)163.5 - 164.0 acs.org
S 2p₃/₂Oxidized Sulfur (e.g., R-SO₃H)~169 kombyonyx.com
C 1sAromatic/Aliphatic C-C, C-H~285
O 1sEther (C-O-C), Ketone (C=O)~532-533

X-ray Fluorescence (XRF) for Elemental Sulfur Content

X-ray Fluorescence (XRF) is a rapid, non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for quantifying the total sulfur content in a sample of this compound. malvernpanalytical.comrigaku.com

The method works by bombarding the sample with high-energy X-rays, which dislodge inner shell electrons from atoms. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of each element, allowing for their identification and quantification. XRF provides the total sulfur concentration, regardless of the chemical form or oxidation state, making it a powerful tool for quality control and for verifying the bulk composition of a sample. malvernpanalytical.comrigaku.com

Fourier-Transform Infrared (FT-IR) for Organic Sulfur Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrations of different chemical bonds.

For this compound, FT-IR analysis would confirm the presence of its key functional groups. The most diagnostic peak for the mercapto group is the S-H stretching vibration, which appears as a weak but sharp band in the 2550-2600 cm⁻¹ region. mdpi.comresearchgate.net Other characteristic absorptions include a strong C=O stretch for the ketone, C-O stretches for the ether, and several peaks corresponding to the aromatic ring.

Table 4: Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Aromatic Ring3100-3000Medium
C-H Stretch (Aliphatic)-CH₂, -CH₃3000-2850Medium-Strong
S-H StretchThiol2600-2550 mdpi.comresearchgate.netWeak
C=O StretchKetone1715-1680Strong
C=C StretchAromatic Ring1600-1450Medium
C-O StretchEther1260-1000Strong

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity of the Propanone Moiety

The propanone group is a central feature of the molecule's reactivity, participating in a variety of reactions typical of ketones.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group (C=O) in the propanone moiety is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. youtube.com This fundamental reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields an alcohol. youtube.com The general mechanism involves the nucleophile forming a sigma bond with the carbonyl carbon, causing the pi bond to break and the electrons to move to the oxygen atom. youtube.commasterorganicchemistry.com

The reactivity of the carbonyl group can be influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly. In contrast, weaker nucleophiles, like water, alcohols, and amines, often undergo reversible addition. masterorganicchemistry.com For weak nucleophiles, the reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. byjus.com

A variety of nucleophiles can participate in these reactions, leading to a diverse range of products. For instance, reaction with hydride reagents (e.g., NaBH₄, LiAlH₄) results in the reduction of the ketone to a secondary alcohol. The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) leads to the formation of tertiary alcohols. Amines react to form imines or enamines, depending on the reaction conditions and the nature of the amine. youtube.combyjus.com The reaction with hydrogen cyanide (HCN) yields a cyanohydrin. masterorganicchemistry.combyjus.com

Nucleophile Product Type General Reaction Conditions
Hydride (e.g., NaBH₄)Secondary AlcoholMethanol or Ethanol as solvent
Grignard Reagent (R-MgX)Tertiary AlcoholAnhydrous ether or THF as solvent, followed by acidic workup
Primary Amine (R-NH₂)ImineMildly acidic conditions (pH 4-5)
Hydrogen Cyanide (HCN)CyanohydrinCatalytic amount of base (e.g., KCN)
Alcohol (R-OH)Hemiacetal/AcetalAcid catalysis

This table presents illustrative examples of nucleophilic addition reactions and does not represent experimentally verified data for 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one.

α-Alkylation and Arylation Reactions

The carbon atoms adjacent to the carbonyl group, known as α-carbons, possess acidic protons. The acidity of these α-protons is a consequence of the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance. The enolate ion is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in a process known as α-alkylation.

The regioselectivity of α-alkylation in unsymmetrical ketones like this compound can be controlled by the reaction conditions. The formation of the kinetic enolate (less substituted) is favored by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures, leading to alkylation at the methyl group. Conversely, the thermodynamic enolate (more substituted) can be favored under conditions that allow for equilibration, typically using a weaker base in a protic solvent, which would lead to alkylation at the methylene (B1212753) group adjacent to the phenyl ring. However, in this specific molecule, only one α-carbon (on the ethyl side of the ketone) bears protons, making the reaction regioselective at this position.

Similarly, α-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, where the enolate reacts with an aryl halide.

Enolization and Tautomeric Equilibria (Keto-Enol)

Ketones that have at least one α-hydrogen can exist in equilibrium with their corresponding enol tautomer. libretexts.orglibretexts.org This constitutional isomerism, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org The keto form contains a carbonyl group, while the enol form contains a hydroxyl group bonded to a carbon-carbon double bond. libretexts.orglibretexts.org

For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, the position of the equilibrium can be influenced by several factors, including the structure of the ketone, the solvent, and the temperature. srce.hrcore.ac.uk Substituents that can conjugate with the enol double bond or participate in intramolecular hydrogen bonding can increase the stability of the enol form. masterorganicchemistry.com

In the case of this compound, the presence of the aromatic ring can provide some stabilization to the enol form through conjugation. The equilibrium can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. libretexts.org In a basic medium, an α-proton is removed to form an enolate, which is then protonated on the oxygen atom. youtube.com

Factor Effect on Keto-Enol Equilibrium Relevance to this compound
Conjugation Stabilizes the enol form.The aromatic ring can conjugate with the enol double bond, slightly favoring the enol form compared to a non-aromatic ketone.
Solvent Polarity Polar solvents generally favor the more polar keto form.In polar solvents, the keto tautomer is expected to be the major species.
Intramolecular Hydrogen Bonding Can significantly stabilize the enol form.The ethoxy and mercapto substituents are not in positions that would allow for strong intramolecular hydrogen bonding with the enol hydroxyl group.
Temperature Higher temperatures can shift the equilibrium. srce.hrThe specific effect would require experimental determination.

This table provides a qualitative analysis of factors influencing the keto-enol equilibrium for this compound based on general chemical principles.

Photochemical Transformations of Ketones and Propanone Derivatives

Aromatic ketones can undergo a variety of photochemical reactions upon absorption of ultraviolet light. One of the most well-known of these is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond to the carbonyl group, forming two radical intermediates: an acyl radical and an alkyl radical. wikipedia.orgchem-station.com These radicals can then undergo various secondary reactions, including decarbonylation, recombination, and hydrogen abstraction.

Another important photochemical pathway for ketones with accessible γ-hydrogens is the Norrish Type II reaction. wikipedia.orgchem-station.com This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene. chem-station.com For this compound, a Norrish Type II reaction could potentially occur involving a hydrogen from the ethoxy group if the conformation is favorable.

The specific photochemical behavior of this compound would depend on the excitation wavelength, the solvent, and the presence of other reactive species.

Reactivity of the Mercapto (Thiol) Group

The mercapto (-SH) or thiol group is a key functional group that imparts a distinct set of reactive properties to the molecule.

Oxidation Reactions of Thiols to Disulfides, Sulfoxides, and Sulfones

Thiols are susceptible to oxidation at the sulfur atom. The oxidation state of sulfur can vary, leading to a range of products. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically oxidize thiols to disulfides (R-S-S-R) through the formation of a sulfur-sulfur bond between two thiol molecules. libretexts.orglibretexts.org This is a common and characteristic reaction of thiols.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can further oxidize the thiol group to form sulfonic acids (R-SO₃H). Under controlled conditions, it is also possible to isolate the intermediate oxidation products, sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H), although these are often unstable. Furthermore, the disulfide can be oxidized to thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R). The sulfide (B99878) that could be formed from the thiol can be oxidized to a sulfoxide (B87167) (R-S(O)-R) and then to a sulfone (R-SO₂-R). chemistrysteps.com

The presence of the ketone and the substituted aromatic ring in this compound could influence the selectivity of the oxidation, and careful choice of reagents and reaction conditions would be necessary to achieve a desired product.

Oxidizing Agent Typical Product General Reaction Conditions
I₂, H₂O₂ (mild)DisulfideAqueous or alcoholic solution, often at room temperature
KMnO₄, HNO₃ (strong)Sulfonic AcidMore vigorous conditions, may require heating
m-CPBASulfoxide/Sulfone (from the corresponding sulfide)Aprotic solvent (e.g., CH₂Cl₂) at or below room temperature

This table illustrates the general outcomes of thiol oxidation and does not represent specific experimental results for this compound.

Nucleophilic Reactions of the Thiol Group

The thiol group (-SH) is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). This high nucleophilicity allows it to participate in a variety of substitution and addition reactions.

S-Alkylation: In the presence of a base, the thiol group is deprotonated to form a thiolate anion. This anion readily acts as a nucleophile, attacking alkyl halides or other electrophiles in an S_N2 reaction to form thioethers (sulfides). chemistrysteps.comyoutube.com The general mechanism involves a rapid proton transfer followed by the nucleophilic attack of the resulting thiolate on the electrophile. youtube.com This method is a common and efficient way to produce sulfides. jmaterenvironsci.com

Michael Addition: Thiolates are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the sulfa-Michael addition. acs.orgwikipedia.org This reaction is highly atom-economical and can often be performed under mild, catalyst-free, or base-catalyzed conditions. researchgate.netmdpi.com The mechanism involves the nucleophilic attack of the thiolate at the β-carbon of the Michael acceptor. mdpi.com

Nucleophilic Aromatic Substitution (S_NAr): While the aromatic ring itself is electron-rich, thiols and their corresponding thiolates can act as potent nucleophiles in S_NAr reactions, displacing leaving groups (like halides) on activated, electron-poor aromatic or heteroaromatic rings. nih.govacs.orgwikipedia.orgchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

Reaction Type Reactant Conditions Product
S-AlkylationAlkyl Halide (R-X)Base (e.g., NaH, K₂CO₃)Thioether (Ar-S-R)
Michael Additionα,β-Unsaturated CarbonylBase or Catalyst-freeThioether Adduct
S_NArActivated Aryl HalideBase (e.g., K₂CO₃)Diaryl Thioether

Radical Reactions Involving Thiyl Radicals

The relatively weak S-H bond (bond dissociation energy ~365 kJ/mol) makes the thiol group a precursor to thiyl radicals (Ar-S•) through facile homolytic cleavage. dundee.ac.uk These radicals can be generated through various methods, including photolysis, radiolysis, or reaction with other radical initiators. dundee.ac.ukpsu.edu Once formed, aromatic thiyl radicals are key intermediates in several reaction pathways. researchgate.netrsc.org

Thiyl radicals can participate in:

Hydrogen Atom Transfer (HAT): Thiyl radicals can abstract hydrogen atoms from other organic substrates, a key step in processes like "polarity reversal catalysis". nih.gov

Addition to Unsaturation: They readily add across double and triple bonds in thiol-ene and thiol-yne reactions. dundee.ac.uk

Dimerization: Thiyl radicals can dimerize to form disulfides (Ar-S-S-Ar).

The generation of aromatic thiyl radicals can also occur through one-electron oxidation of the thiol, for instance, by reaction with other radicals or via electron transfer to a suitable acceptor. psu.eduresearchgate.netrsc.org

Photo-induced Carboxylation of C(sp²)-S Bonds

A notable transformation involving the thiol group is the photochemical carboxylation of the C(sp²)-S bond with carbon dioxide (CO₂). researchgate.netdoaj.orgrepec.org This reaction provides a direct route to synthesize aryl carboxylic acids from aryl thiols under mild, catalyst-free conditions. doaj.orgrepec.org The process is typically carried out using a base such as potassium tert-butoxide (tBuOK) in a solvent like DMSO and irradiating with UV light (e.g., 365 nm LEDs) under a CO₂ atmosphere. researchgate.netresearchgate.net

Mechanistic studies suggest that the reaction may proceed through the formation of a carbon dioxide radical anion (CO₂•⁻) and a disulfide intermediate, which then undergo a radical substitution to yield the carboxylic acid product. doaj.orgrepec.org This methodology has shown good functional group tolerance and has been applied to a wide range of aryl thiols and their derivatives. researchgate.netresearchgate.net

Reactivity of the Ethoxy Group

Cleavage Reactions of Alkyl Aryl Ethers

The ethoxy group is an alkyl aryl ether, which is generally stable but can be cleaved under specific conditions to yield the corresponding phenol (B47542). The most common and effective reagent for this transformation is boron tribromide (BBr₃). nih.govgvsu.edu

The mechanism of BBr₃-mediated ether cleavage is more complex than a simple S_N2 attack. Computational studies suggest that the reaction is initiated by the formation of an ether-BBr₃ adduct. gvsu.eduufp.ptcore.ac.uk For aryl methyl ethers, a proposed mechanism involves the formation of charged intermediates, where BBr₃ abstracts a bromide from the initial adduct to form BBr₄⁻ and a cationic ether species. nih.gov This "masked" bromide is a potent nucleophile that then attacks the alkyl group. nih.gov It has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov Other strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be used for ether cleavage, typically at higher temperatures.

Intermolecular and Intramolecular Interactions

Intramolecular Hydrogen Bonding Involving -SH and C=O Groups

The ortho positioning of the propiophenone (B1677668) carbonyl group and the thiol group allows for the formation of an intramolecular hydrogen bond between the acidic thiol proton (S-H) and the lone pair of electrons on the carbonyl oxygen (S-H···O=C). This type of interaction is known to occur in related structures like ortho-hydroxy acetophenones and ortho-aminoacetophenones. nih.govresearchgate.netmdpi.com

This intramolecular hydrogen bond creates a six-membered pseudo-aromatic ring, which can significantly influence the molecule's conformation, stability, and spectroscopic properties. researchgate.net Evidence for such hydrogen bonds can be obtained through various spectroscopic techniques:

Infrared (IR) Spectroscopy: The S-H stretching frequency would be expected to show a red-shift (a shift to lower wavenumber) and broaden compared to a similar thiol without the intramolecular hydrogen bond. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the thiol proton would be expected to appear at a higher delta value (downfield) due to the deshielding effect of the hydrogen bond. kinampark.com Advanced NMR techniques can even directly detect scalar couplings across the hydrogen bond. nih.gov

The strength of this S-H···O=C bond affects the molecule's photophysical properties and can influence its chemical reactivity by altering the electron density and accessibility of the involved functional groups. nih.gov

The search for data on its potential for chelation with metal centers, kinetic studies of its key reactions, the isolation and characterization of its reaction intermediates, and mechanistic probes or deuterium (B1214612) labeling studies involving "this compound" did not return any relevant scientific literature.

General information on related chemical concepts was found, such as the principles of chelation therapy with various agents, and the use of deuterium labeling as a tool to investigate reaction mechanisms in other organic compounds. researchgate.netnih.gov Additionally, research was identified on the microbial cleavage of ether bonds in structurally different molecules. nih.gov However, none of these findings are directly applicable to "this compound".

Consequently, due to the absence of available research data for this specific chemical compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content requirements. Further research on this compound would be necessary before a detailed analysis of its chemical properties and reaction mechanisms could be composed.

Theoretical and Computational Chemistry Studies

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular properties and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one. prospre.ca This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated magnetic shielding tensors for each nucleus are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the simulated spectrum with an experimental one can help confirm the molecular structure and assign the observed signals to specific atoms.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies and their corresponding intensities. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. These calculated frequencies can be visualized to understand the nature of the atomic motions for each vibrational mode (e.g., C=O stretch, C-H bend). The simulated IR and Raman spectra can be compared with experimental data to aid in spectral assignment and to confirm the presence of specific functional groups within the this compound molecule.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

Computational chemistry offers powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate the electronic transitions between molecular orbitals. These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, theoretical UV-Vis spectra simulations would likely identify key electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions typically occur in the aromatic ring and the carbonyl group, which are conjugated systems. The n → π* transitions involve the non-bonding electrons on the oxygen and sulfur atoms. The solvent environment can also be modeled to study its effect on the absorption spectrum, often leading to a shift in the absorption maxima (solvatochromism). A theoretical study would provide a detailed assignment of each absorption band to specific electronic transitions between molecular orbitals. physchemres.org

Table 1: Hypothetical Predicted Electronic Transitions for this compound

Transition Wavelength (nm) Oscillator Strength (f) Major Orbital Contributions
n → π* 320 0.02 HOMO -> LUMO+1
π → π* 280 0.54 HOMO-1 -> LUMO

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation

Transition State Localization and Reaction Pathway Analysis

Understanding the reaction mechanisms involving this compound can be achieved through computational methods that localize transition states and map out reaction pathways. By calculating the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.

Once the transition state is located, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the transition state connects the reactants and products. This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. mdpi.comresearchgate.net

Calculation of Activation Energies and Reaction Enthalpies

From the computed potential energy surface, key thermodynamic and kinetic parameters for a reaction can be determined. The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction.

The reaction enthalpy (ΔH) is calculated as the difference in the energies of the products and the reactants. This indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). These calculations provide valuable insights into the feasibility and spontaneity of a reaction under given conditions. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.orgscribd.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The energy and shape of these frontier orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the sulfur atom or the ethoxy group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl carbon, which would be the site of nucleophilic attack. The energy gap between the HOMO and LUMO can also indicate the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Molecular Orbital Energy (eV) Localization
HOMO -6.2 Sulfur atom, Aromatic ring
LUMO -1.5 Carbonyl group

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations (If Applicable for Interactions)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

These simulations can reveal information about the conformational changes of the molecule, its diffusion in a medium, and the formation of intermolecular interactions like hydrogen bonds. For instance, MD simulations could be used to study the binding of this compound to a protein active site, providing insights into the binding mode and the key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netnih.govmdpi.com These models are built by finding a mathematical relationship between molecular descriptors and the observed activity or property.

For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, such as their potency as an enzyme inhibitor. Molecular descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 3: List of Compounds Mentioned

Compound Name

Exploration of Potential Applications Non Clinical / Non Safety Focused

Role in Material Science

The combination of a nucleophilic thiol and an electrophilic ketone on a rigid aromatic scaffold makes 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one a versatile precursor for the synthesis of specialized polymers and materials.

As Monomers or Building Blocks for Functional Polymers (e.g., thioketals)

The presence of both a thiol and a ketone group within the same molecule allows it to potentially serve as a bifunctional monomer in polymerization reactions. A key application is in the formation of polymers containing thioketal linkages. Thioketals are synthesized through the condensation reaction of a ketone with thiols. mdpi.com In this context, the ketone of this compound could react with dithiol compounds, or conversely, its thiol group could react with diketone compounds, to form a polymer chain.

Polymers incorporating thioketal bonds are of significant interest as "smart" materials, particularly those that are responsive to reactive oxygen species (ROS). vanderbilt.edunih.gov The thioketal functional group is a subclass of thioethers that can be cleaved upon exposure to ROS, breaking down into a ketone and thiol-containing fragments. mdpi.com This characteristic allows for the design of polymers that degrade under specific oxidative conditions, a feature explored in materials for controlled release applications. vanderbilt.eduencyclopedia.pub The synthesis of polymers containing thioketals can be achieved through condensation polymerization, which would directly incorporate the monomer into the polymer backbone. nih.gov

Applications in Soft Materials and Self-Assembling Systems

The thiol group on the aromatic ring is a powerful tool for directing the self-assembly of molecules on certain surfaces, particularly gold. Aromatic thiols spontaneously form highly ordered, self-assembled monolayers (SAMs) on gold substrates. oaepublish.comresearchgate.net This process is driven by the strong covalent bond formed between the sulfur atom and the gold surface.

In such systems, the structure and packing of the molecules are primarily determined by intermolecular interactions, including the π-π stacking of the aromatic rings. iphy.ac.cnuh.edu The ethoxy and propanone substituents on the phenyl ring of this compound would influence the packing density and orientation of the molecules within the monolayer. The ability to form these well-defined surfaces is crucial for applications in molecular electronics and surface functionalization. oaepublish.comresearchgate.net The formation of crosslinked aromatic thiol-based SAMs can further enhance the thermal and chemical stability of these systems. researchgate.net

Integration into Optical or Optoelectronic Devices

Sulfur-containing polymers are highly valued in the field of optics and optoelectronics for their ability to produce materials with a high refractive index (RI). nih.govdigitellinc.com The high polarizability of the sulfur atom, when compared to carbon or oxygen, contributes to an increase in the refractive index of the resulting polymer. digitellinc.com Poly(arylene thioether)s, a class of polymers that could potentially be synthesized using monomers like this compound, are known for their high refractive indices, excellent thermal stability, and good mechanical properties. nih.govacs.org

Research has shown a direct correlation between the sulfur content in a polymer and its refractive index. digitellinc.com By incorporating sulfur-rich monomers, it is possible to synthesize polymers with RIs exceeding 1.70, which are desirable for applications in advanced optical devices such as light-emitting diodes (LEDs), image sensors, and antireflective coatings. nih.govacs.org

Polymer TypeMonomersRefractive Index (at 589 nm)Reference
Poly(thioether sulfone)2,5-disulfanyl-1,4-dithiane and divinyl sulfone1.686 acs.org
Poly(arylene thioether)Varies (sulfur-containing monomers)> 1.70 acs.org
Poly(thioether) sulfonesDithiol and divinyl sulfone monomers1.6052 - 1.6228 nih.gov

Studies on Degradation and Stability in Polymeric Systems

The stability of polymers derived from this compound would largely depend on the type of linkage formed. If polymerized to form polythioethers, the resulting material would be generally stable. However, if the ketone and thiol groups are utilized to form poly(thioketal)s, the polymer gains a specific, triggerable degradation pathway.

Thioketal linkages are known to be stable under many physiological conditions but are selectively cleaved by reactive oxygen species (ROS). vanderbilt.eduacs.org This ROS-dependent degradation is a key feature in the design of environmentally responsive biomaterials. vanderbilt.edu The degradation mechanism involves the oxidation of the thioketal, leading to the scission of the polymer chain. nih.govresearchgate.net Studies have shown that the molecular weight of thioketal-containing polymers decreases dramatically upon incubation with ROS, whereas the polymer remains largely intact in their absence. mdpi.comencyclopedia.pub This contrasts with thioester-containing polymers, which are more susceptible to cleavage by aminolysis or basic hydrolysis. acs.orgacs.org This orthogonal degradation behavior allows for the design of complex polymeric systems with multiple, selective degradation pathways. acs.org

Chemical Biology and Mechanistic Enzyme Interaction Studies (Excluding Clinical/Safety)

The functional groups of this compound make it a candidate for investigating molecular interactions with biological targets, particularly enzymes where thiol-reactive compounds can act as inhibitors.

Investigation of Molecular Targets and Binding Site Interactions (e.g., urease inhibition mechanisms, without clinical outcomes)

Urease is a nickel-containing enzyme that is a target for inhibitor design. nih.govbohrium.com The enzyme's active site features a mobile protein flap that must close over the catalytic center for the hydrolysis of urea (B33335) to occur. mdpi.comnih.gov This flap contains a key cysteine residue (Cys592 in Jack bean urease) that can be targeted by thiol-reactive compounds. mdpi.com

Compounds containing thiol groups or those that react with thiols, such as disulfiram (B1670777) and hydroquinones, can act as urease inhibitors. nih.govresearchgate.net The proposed mechanism for many of these inhibitors involves the covalent modification of the key cysteine residue on the active site flap. mdpi.comnih.gov This modification locks the flap in an open position, preventing the substrate from accessing the di-nickel center and thereby inhibiting the enzyme's catalytic activity. mdpi.com The inhibition is often irreversible and can occur through a radical-based autocatalytic mechanism. nih.govnih.gov Given its mercapto group, this compound could potentially interact with urease through a similar mechanism.

Molecular docking studies are a critical computational tool used to investigate these binding interactions. nih.gov Such studies predict the binding affinity and orientation of a potential inhibitor within the enzyme's active site, helping to elucidate the structural basis for inhibition. ekb.egnih.gov For urease, docking studies can model the interactions between the inhibitor and the amino acid residues of the active site, including the key cysteine, to rationalize observed inhibitory activity. nih.govnih.gov

Inhibitor CompoundTarget EnzymeInhibition TypeIC₅₀ (µM)
Thiourea (B124793) (Reference)Jack Bean Urease-21.0
Ligand-Copper ComplexJack Bean Urease-9.31
Ligand-Nickel ComplexJack Bean UreaseMixed11.8
Dihydropyrimidine Phthalimide Hybrid (10g)Jack Bean Urease-12.6
Symmetrical Triazole LigandJack Bean Urease-21.80

Data compiled from multiple sources for illustrative purposes. ekb.egmdpi.com

Design Principles for Enzyme Modulators based on Thiol/Ketone Motifs (Theoretical/Mechanistic)

The design of enzyme modulators incorporating both thiol and ketone motifs, such as in this compound, is grounded in fundamental principles of biochemical interactions. The thiol group (-SH) is a key feature, as it is redox-active and can participate in crucial catalytic processes. nih.gov In many enzymes, the catalytic site contains cysteine residues, whose thiol groups are essential for function. nih.gov

A primary mechanism of modulation involves the thiol group's ability to interact with zinc-dependent enzymes. thiomatrix.com Thiomers, by virtue of their thiol groups, are capable of binding Zn2+ ions, which can lead to the inhibition of these enzymes. thiomatrix.com Another significant mechanism is the formation of disulfide bonds through thiol-disulfide exchange. frontiersin.orgyoutube.com This process can be a form of reversible allosteric control, where the thiol group of an inhibitor exchanges with a significant disulfide bridge in an enzyme, leading to a conformational change and loss of activity without directly involving the active site. nih.gov

The ketone moiety, in conjunction with the thiol group, contributes to the molecule's potential as an enzyme modulator. For instance, in α,β-unsaturated ketones, the electrophilic nature of the carbon-carbon double bond adjacent to the ketone is a target for nucleophilic attack by the thiol group of a cysteine residue in an enzyme's active site. nih.gov This can lead to the formation of a covalent bond between the inhibitor and the enzyme. nih.gov The reaction often requires base catalysis to deprotonate the thiol to the more reactive thiolate. nih.gov Computational studies suggest that the reaction mechanism can proceed through a 1,4-addition to form an enol intermediate, which then tautomerizes to the more stable keto form. nih.gov The reversibility of such inhibition can depend on the reaction energy; if the energy is low, the reverse reaction may occur, albeit slowly. nih.gov

Theoretical design principles for such modulators often consider the transition state of the enzymatic reaction. nih.gov Molecules that mimic the structure of the transition state can bind to the enzyme with very high affinity, acting as potent inhibitors. nih.gov Kinetic isotope effect (KIE) studies are instrumental in determining the geometry and electrostatic features of these transition states, providing a blueprint for the rational design of such analogue inhibitors. nih.gov

Structure-Activity Relationships (SAR) in in vitro Enzymatic Assays

In studies of ketone derivatives, modifications to various parts of the molecule have been shown to significantly impact biological activity. For example, in a series of phenyl ketone derivatives, the nature and position of substituents on the phenyl ring were found to be critical for potency. nih.gov One study demonstrated that isobutyl group substitutions on the phenyl ring resulted in the strongest potency compared to n-butyl or tert-butyl substitutions. nih.gov

For compounds containing a naphthoquinone core, which includes a ketone functionality, substitutions at different positions dramatically influenced neuroprotective activity in vitro. nih.gov The unsubstituted 1,4-naphthoquinone (B94277) showed micromolar activity, while adding a single methyl group improved potency. nih.gov Further substitutions with various simple groups led to compounds with nanomolar activity. nih.gov This highlights that even minor structural changes can lead to significant shifts in biological effect.

Similarly, SAR studies on coumarin (B35378) derivatives, which also contain a ketone-like lactone ring, have shown that O-substitutions are essential for antifungal activity. mdpi.com The activity was favored by the presence of a short aliphatic chain and/or electron-withdrawing groups like nitro or acetate (B1210297) groups. mdpi.com

Based on these principles, the SAR for this compound in enzymatic assays would likely depend on:

The Thiol Group: Its position and accessibility for interaction with enzyme residues (e.g., cysteine) or metal cofactors.

The Ethoxy Group: Its size and electronic properties could influence binding affinity and solubility.

The Propanone Chain: The length and branching of the alkyl chain can affect how the molecule fits into an enzyme's binding pocket.

A hypothetical SAR study could involve synthesizing analogues with variations at these positions to determine the optimal structure for a desired enzymatic activity.

Molecular FeaturePotential ModificationExpected Impact on Activity
Phenyl Ring Substituents Varying position and nature (electron-donating/withdrawing) of ethoxy and thiol groups.Modulates electronic properties and binding interactions.
Ketone Side Chain Altering the length of the alkyl chain (e.g., ethanone, butanone).Affects steric fit within the enzyme's active site.
Thiol Group Masking as a thioester or replacing with other functional groups.Determines the mechanism of action (e.g., covalent vs. non-covalent inhibition).

Bio-inspired Synthesis and Molecular Design Concepts

The synthesis and design of molecules like this compound can draw inspiration from natural processes and employ advanced computational methods. Bio-inspired synthesis seeks to mimic nature's efficiency, often utilizing enzymatic or biomimetic catalysts to produce complex molecules. google.com For instance, hydrolases like lipases and esterases can be used to generate natural thiols from thioacetate (B1230152) precursors in food-grade solvents. google.com

Molecular design is a key aspect of developing new functional molecules, including enzyme inhibitors. google.combas.bg It involves a range of computer-assisted techniques to analyze and design small molecules with desired properties. google.com Key concepts include:

Pharmacophore Mapping: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For a molecule with thiol and ketone motifs, the pharmacophore model would define the ideal spatial relationship between these groups for optimal interaction with a target enzyme. fiocruz.br

Structure-Based Design: When the 3D structure of a target enzyme is known, molecules can be designed to fit precisely into its active site. This approach allows for the optimization of interactions, such as hydrogen bonds between the ketone oxygen and receptor residues or coordination of the thiol group to a metal ion. fiocruz.brunipd.it

De Novo Design: This computational strategy involves building a novel molecule from scratch, piece by piece, within the constraints of an enzyme's binding site. fiocruz.br Algorithms can suggest fragments and linkers that are complementary to the target, potentially leading to the discovery of entirely new chemical scaffolds.

Bioisosterism: This principle involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. fiocruz.br For example, the thiol group could be replaced by another nucleophilic group to fine-tune its reactivity.

The synthesis of thiol-containing compounds can be challenging due to the sensitivity of the thiol group to oxidation. nih.gov A common strategy involves using a protecting group, such as a trityl group, on the thiol during synthesis, which is then removed in a final step to yield the desired mercapto compound. nih.gov

Applications in Catalysis

As Ligands in Transition Metal Catalysis

The structural features of this compound, specifically the soft sulfur donor of the thiol group and the hard oxygen donor of the ketone, make it a potentially valuable ligand in transition metal catalysis. Ligands play a crucial role in stabilizing the metal center and tuning its electronic and steric properties, which in turn influences the catalyst's activity, selectivity, and stability. mdpi.compitt.edu

Complexes involving sulfur ligands are of significant interest, partly because they can model the active sites of metalloenzymes like hydrogenases. researchgate.net Aldehyde and ketone ligands can bind to metal centers in two primary modes: η1-O-bonded (sigma-bonded) or η2-C,O-bonded (pi-bonded). wikipedia.org The more common η1 mode occurs with Lewis-acidic metal centers, while the η2 mode is favored by electron-rich, low-valence metals. wikipedia.org

A molecule like this compound could act as a bidentate ligand, forming a chelate ring with a metal center through the sulfur and oxygen atoms. This chelation effect typically enhances the stability of the resulting metal complex. The combination of a soft thiol donor and a hard ketone donor makes it a hemilabile ligand, which can be beneficial in catalysis. The ketone's weaker bond to the metal could dissociate to open up a coordination site for substrate binding, and then re-coordinate to facilitate product release.

Such ligands could be employed in a variety of transition-metal-catalyzed reactions, including:

Cross-Coupling Reactions: Palladium catalysts with specific ligands are widely used in reactions like the Suzuki-Miyaura coupling. mdpi.com

Hydrogenation/Transfer Hydrogenation: Iridium and ruthenium complexes are effective for the transfer hydrogenation of ketones, often involving metal-ligand cooperation. nih.gov

Hydrothiolation: Copper-catalyzed hydrothiolation of alkenes is an efficient method for synthesizing thioethers. acs.org The use of a custom ligand could enhance the regioselectivity of this reaction. acs.org

Potential as Organocatalysts or Co-catalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in synthetic chemistry. The functional groups present in this compound suggest its potential to function as an organocatalyst or a co-catalyst.

The thiol group is the most likely center for catalytic activity. Thiols can act as potent nucleophiles, especially when deprotonated to the thiolate anion. This nucleophilicity is exploited in thiol-ene "click" reactions, which are known for their efficiency and high yields. nih.gov In an organocatalytic context, the thiol could initiate a reaction by nucleophilic attack on an electrophilic substrate, forming a covalent intermediate that subsequently reacts and regenerates the catalyst.

Furthermore, the thiol group can act as a hydrogen bond donor, which can activate substrates or stabilize transition states. The ketone's oxygen atom, with its lone pairs of electrons, can function as a Lewis base or a hydrogen bond acceptor. This dual functionality could enable cooperative catalysis, where both the thiol and ketone groups participate in the catalytic cycle. For example, in a Michael addition, the ketone could activate the electrophile through hydrogen bonding while the thiol attacks the substrate.

Acid or base co-catalysts could also be used to enhance the catalytic activity of the molecule. An added base would increase the concentration of the more nucleophilic thiolate, while an acid catalyst could activate an electrophilic substrate, as seen in procedures using catalysts like Amberlyst-35 for the synthesis of arylthio-cyclopropyl carbonyl compounds. mdpi.com

Initiation of Polymerization Reactions

Thiols play a multifaceted role in polymer chemistry, most notably in radical-mediated thiol-ene reactions. nih.gov These reactions proceed via a step-growth mechanism involving the alternating propagation of a thiyl radical through a carbon-carbon double bond and subsequent chain transfer from another thiol molecule. nih.gov The initiation of this process is critical.

Aromatic thiols can be used as photoinitiators for polymerization. google.com Upon exposure to light, a thiyl radical is generated, which then initiates the polymerization cascade. google.com This method is particularly useful as it can be insensitive to oxygen, a common inhibitor of radical polymerizations. google.com

The initiation step in thiol-ene polymerization involves the generation of a radical from an initiator molecule, which then abstracts a hydrogen atom from a thiol to form the crucial thiyl radical. dergipark.org.tr For an initiator to be effective in this process, the rate of hydrogen abstraction from the thiol should be significantly higher than the rate of its direct addition to the monomer (the ene). dergipark.org.tr While this compound itself is not a traditional initiator, its thiol group can serve as the source of the propagating thiyl radical when a primary radical initiator is present.

The structure of the thiol can influence the polymerization kinetics. For instance, theoretical studies have shown that aromatic thiols can yield better results in certain systems, such as those using azobisisobutyronitrile (AIBN) as the initiator. dergipark.org.trdergipark.org.tr Therefore, the aromatic nature of this compound makes it a relevant candidate for participation in such polymerization systems. New types of initiators, such as those based on thioacetate, are also being developed for controlled polymerization processes like cationic ring-opening polymerization, which, after cleavage, yield a terminal mercapto group. nih.gov

General chemical principles suggest that a molecule with its structure—containing a ketone, a thiol (-SH), and an activated aromatic ring—would likely be a versatile precursor in organic synthesis. The thiol and ketone functionalities are known to be key components in the construction of various sulfur-containing heterocycles. However, without specific studies on this exact compound, any discussion would be speculative and would not meet the required standards of a detailed, research-based article.

Therefore, the requested article focusing solely on the specified applications of "this compound" cannot be generated at this time due to the absence of specific data in the public domain.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic ketones has traditionally relied on methods such as Friedel-Crafts acylation, which often involve harsh conditions and generate significant waste. Future research will likely focus on developing more efficient and environmentally benign pathways to 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one and its analogues.

Modern synthetic strategies that align with the principles of green chemistry offer promising alternatives. xjenza.orgresearchgate.net One such avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, maximizing atom economy and reducing purification steps. organic-chemistry.orgmdpi.com Another approach involves transition metal-catalyzed tandem reactions that can build the aromatic ketone core in a highly efficient manner. pkusz.edu.cn Furthermore, cutting-edge techniques like visible-light-induced aerobic C-H oxidation, which can utilize air as the oxidant and water as a solvent, represent a particularly sustainable goal for synthesizing this class of compounds. chemistryviews.org Electrochemically driven, nickel-catalyzed cross-coupling reactions also present a powerful and sustainable method for forging the crucial carbon-carbon bonds in aryl alkyl ketones. acs.org

Table 1: Potential Sustainable Synthetic Routes for Aromatic Ketones
Synthetic StrategyKey AdvantagesPotential Application
Visible-Light PhotocatalysisUses air as a green oxidant, mild reaction conditions (room temperature), aqueous solvent. chemistryviews.orgDirect C-H oxygenation of an appropriate precursor to form the ketone.
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced waste from intermediate purification. organic-chemistry.orgOne-pot synthesis combining precursors of the substituted phenyl ring and the propanoyl group.
Electrochemical Nickel-Catalyzed CouplingAvoids stoichiometric organometallic reagents, high efficiency, uses electricity as a traceless reagent. acs.orgCoupling of an alkylpyridinium salt with an aromatic carboxylic ester derivative.
Transition Metal-Catalyzed Tandem ReactionsHigh efficiency and complexity generation in a single catalytic sequence. pkusz.edu.cnIn situ formation and cyclization of precursors to construct the substituted aromatic ketone system.

In-depth Mechanistic Understanding of Complex Transformations

The presence of both a nucleophilic thiol group and an electrophilic ketone carbonyl within the same molecule suggests a rich and complex reactivity profile. In-depth mechanistic studies are crucial to understanding and harnessing this reactivity. Future investigations could focus on several key transformations.

One area of interest is the intramolecular and intermolecular reactions involving the thiol and ketone groups. For instance, under certain conditions, the thiol could react with the ketone to form a cyclic hemithioacetal. The kinetics and equilibrium of this process could be studied computationally and experimentally. Furthermore, the mechanism of reactions common to thiols and ketones, such as thioacetal formation with external aldehydes or Michael additions, could be explored. mdpi.comchemistrysteps.com Computational studies could elucidate the reaction pathways, transition states, and the influence of the ethoxy and mercapto substituents on activation barriers. nih.govnih.gov Understanding these mechanisms is fundamental for controlling reaction outcomes and designing selective transformations. researchgate.net

Exploration of Undiscovered Reactivities and Derivatives

The distinct functional groups of this compound serve as handles for a wide array of chemical modifications, allowing for the exploration of new derivatives with potentially novel properties.

Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol, converted into imines or oximes through condensation with amines or hydroxylamine (B1172632) respectively, or serve as an electrophile in aldol-type condensation reactions. jackwestin.comlibretexts.org

Reactions at the Thiol: The mercapto group is readily oxidized to form a disulfide-bridged dimer. It can also be alkylated (S-alkylation) to produce a variety of thioethers, which could be useful for introducing new functionalities or for linking the molecule to other structures. chemistrysteps.comimpactfactor.org

Reactions on the Aromatic Ring: The electron-donating nature of the ethoxy and mercapto groups could activate the aromatic ring towards electrophilic aromatic substitution, allowing for the introduction of additional substituents like nitro or halogen groups at specific positions.

The synthesis of these derivatives would expand the chemical space around this core structure, providing a library of compounds for further investigation. mdpi.commdpi.com

Table 2: Potential Derivatives and Corresponding Reactions
Derivative TypeFunctional Group TargetedTypical Reagent(s)Potential New Functionality
Secondary AlcoholKetoneSodium borohydride (B1222165) (NaBH₄)Hydroxyl group
Imine (Schiff Base)KetonePrimary Amine (R-NH₂)C=N bond
DisulfideThiolMild oxidizing agent (e.g., I₂, H₂O₂)S-S linkage
ThioetherThiolAlkyl halide (R-X) in baseS-R linkage
Nitrated AromaticAromatic RingNitric acid (HNO₃), Sulfuric acid (H₂SO₄)Nitro group (-NO₂)

Advanced Computational Design of Analogues with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of analogues of this compound with specific, tunable properties. acs.org Before engaging in extensive synthetic work, computational models can predict how structural modifications would influence key molecular attributes.

Future research could employ DFT to:

Analyze Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity and electronic behavior. acs.orgacs.org

Model Reaction Energetics: Determine the energy barriers for potential reactions, such as keto-enol tautomerization or nucleophilic attack, to understand which pathways are most favorable. orientjchem.orgresearchgate.net

Predict Spectroscopic Properties: Simulate NMR and IR spectra to aid in the characterization of newly synthesized analogues.

This in-silico approach can accelerate the discovery of new molecules with desired characteristics, whether for applications in medicinal chemistry, materials science, or catalysis. researchgate.netmdpi.com

Integration into Multi-functional Materials Systems

The unique structure of this compound makes it an attractive building block for the creation of advanced, multi-functional materials.

One promising direction is the development of ketone-functionalized polymers. nih.govacs.org By modifying the core molecule to incorporate a polymerizable group (e.g., a vinyl or methacrylate (B99206) group), it could be used as a monomer in polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. uq.edu.auacs.org The resulting polymers would feature pendant ketone and thiol groups, which could serve as reactive sites for cross-linking or for conjugating other molecules, such as biomolecules or fluorescent dyes. The ketone functionality in conjugated polymer backbones has also been shown to enhance photocatalytic properties. rsc.org

Additionally, the thiol group provides a powerful mechanism for surface modification. Thiols are known to form strong, self-assembled monolayers (SAMs) on noble metal surfaces like gold and silver. dtu.dk This property could be exploited to anchor this compound or polymers derived from it onto surfaces, creating functional coatings, chemical sensors, or platforms for nanoelectronic devices. sigmaaldrich.comsigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.